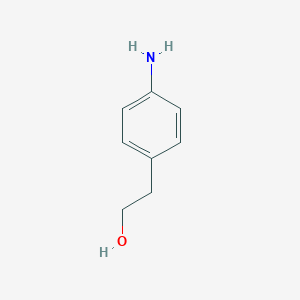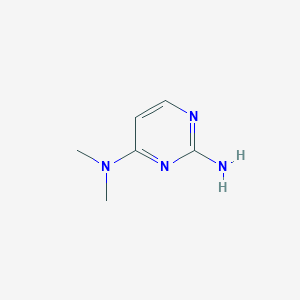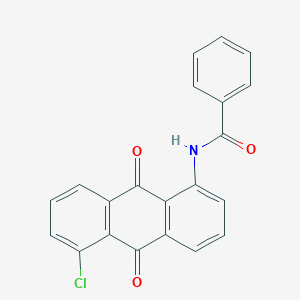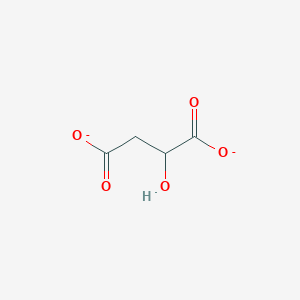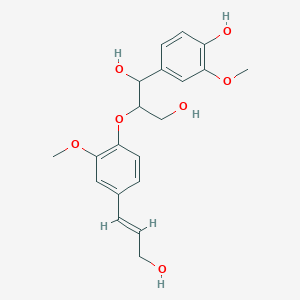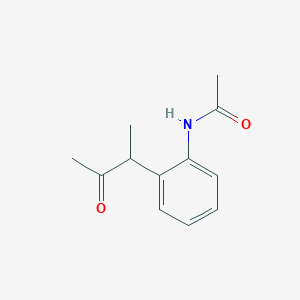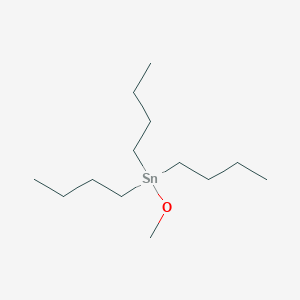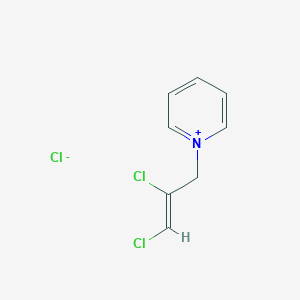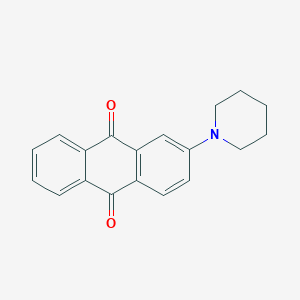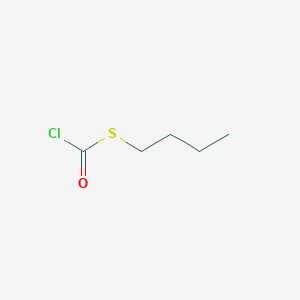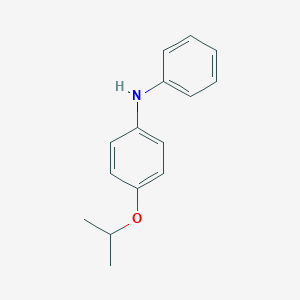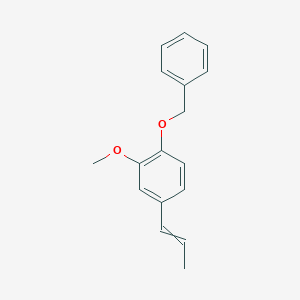
苄基异丁香酚
描述
Benzyl Isoeugenol is an organic compound that falls under the category of aromatic ethers . It is known for its distinctive scent, which is reminiscent of clove and spicy aromas . It is used in various industries such as the fragrance and flavor industry .
Synthesis Analysis
The synthesis of Benzyl Isoeugenol involves various methods. For instance, it can be produced from traditional extraction techniques to modern chemical synthesis . A study on the synthesis of isoeugenol derivatives showed that they exhibit greater antimicrobial activity than eugenol .Molecular Structure Analysis
Benzyl Isoeugenol has a complex molecular structure. Its formula is C17H18O2 . The molecular weight is 254.3236 .Chemical Reactions Analysis
Benzyl Isoeugenol undergoes various chemical reactions. For instance, a study showed that eugenol and isoeugenol undergo oxidation reactions catalyzed by laccase . Another study suggested that eugenol and isoeugenol behave as prohaptens when exposed to horseradish peroxidase, and as prehaptens when exposed to light .Physical And Chemical Properties Analysis
Benzyl Isoeugenol is characterized by its complex molecular structure and distinctive scent . More detailed physical and chemical properties can be found in databases like PubChem .科学研究应用
Penetration Enhancement in Dermatology : Benzyl Isoeugenol, along with other compounds, has been studied for its ability to penetrate the human epidermis when combined with various vehicles. This property is significant in dermatological applications, such as in the formulation of skin creams and lotions (Jimbo et al., 1983).
Biosynthesis in Plants : Isoeugenol, a related compound, is biosynthesized in plants and serves as a defense mechanism against animals and microorganisms, and as an attractant for pollinators. This understanding aids in the study of plant biochemistry and applications in agriculture (Koeduka et al., 2006).
Potential Drug Applications : Research on Isoeugenol ester derivatives suggests potential for future use as bioactive molecules, with some showing promising antibacterial activity. This indicates potential pharmacological applications (Gangan, 2022).
Antioxidant and Antibacterial Properties : Studies comparing eugenol and isoeugenol (related to Benzyl Isoeugenol) have shown that both have strong antioxidant activities and antibacterial effects against foodborne pathogens. This could be relevant for food preservation and development of natural preservatives (Zhang et al., 2017).
Toxicology and Safety : Benzyl Isoeugenol has been subjected to toxicity studies, which are crucial for determining safe usage levels in various applications, such as in cosmetics or drug formulations (Boe et al., 1989).
Neuromuscular Blockade Effects : Research has explored the effects of isoeugenol on neuromuscular transmission in rats, which has implications in understanding its anesthetic properties and potential applications in veterinary medicine (Ingvast-Larsson et al., 2003).
Prooxidant/Antioxidant Balance : The balance between prooxidant and antioxidant activities of isoeugenol and related compounds is important in understanding their cellular effects and potential risks, especially in cosmetic applications (Atsumi et al., 2005).
Acaricidal Activity : Isoeugenol and related compounds have shown acaricidal activity, which is valuable for pest control in agriculture and storage management (Kim et al., 2003).
Allergenic Potential and Contact Allergy : The allergenic potential of isoeugenol and its derivatives, including benzyl isoeugenol, is a concern in cosmetic formulation, necessitating careful evaluation and regulation (Tanaka et al., 2004).
Breast Cancer Research : Molecular docking studies have been conducted to explore the potential of aryl amino alcohol derivatives from isoeugenol for use as anti-breast cancer drugs, highlighting its potential in cancer treatment (Zuhrufa & Julianto, 2021).
安全和危害
未来方向
Benzyl Isoeugenol remains of great interest to researchers due to its multidirectional action. It allows it to be a potential component of drugs and other products with therapeutic potential against a range of diseases . Ongoing research, potential new applications, and innovations in the field of aromatic chemistry could influence the use of Benzyl Isoeugenol .
属性
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSSKBJDZDZTD-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859223 | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oils, soluble (in ethanol) | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Benzyl isoeugenol | |
CAS RN |
120-11-6, 92666-21-2 | |
| Record name | Isoeugenol benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoeugenyl benzyl ether, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



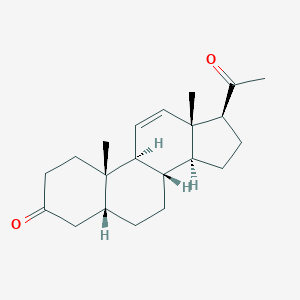
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)

